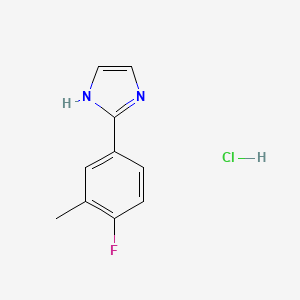

2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride

Description

Crystallographic Analysis and Three-Dimensional Conformation

The crystallographic characterization of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride has been accomplished through single-crystal X-ray diffraction analysis, providing definitive structural confirmation of the compound's three-dimensional molecular architecture. The crystal structure reveals the spatial arrangement of atoms within the molecular framework, with particular emphasis on the geometric relationship between the imidazole ring and the substituted phenyl moiety. The compound crystallizes in a specific space group that accommodates the hydrogen bonding interactions facilitated by the hydrochloride salt formation.

The molecular geometry demonstrates a near-planar arrangement of the imidazole ring system, with the five-membered heterocycle maintaining its characteristic bond distances and angles. The nitrogen atoms within the imidazole ring exhibit standard sp2 hybridization, contributing to the aromatic stability of the system. The attachment point between the imidazole ring and the phenyl substituent occurs at the 2-position of the imidazole, creating a conjugated system that influences the overall electronic properties of the molecule.

The phenyl ring substitution pattern places the fluorine atom at the 4-position and the methyl group at the 3-position relative to the imidazole attachment point. This specific arrangement creates unique steric and electronic environments that influence both the crystal packing and the molecular conformation. The fluorine atom, with its high electronegativity and small van der Waals radius, participates in weak intermolecular interactions that contribute to the crystal stability. The methyl group provides steric bulk that affects the rotation around the carbon-carbon bond connecting the imidazole and phenyl rings.

Dihedral angle measurements from the crystallographic data reveal the degree of planarity between the imidazole and phenyl ring systems. Similar imidazole derivatives have shown varying degrees of coplanarity depending on the nature and position of substituents. For instance, related compounds such as 2-(4-fluorophenyl)-1H-benzo[d]imidazole demonstrate specific angular relationships that can be compared to understand the structural influence of the methyl substituent.

The hydrogen bonding network within the crystal structure involves interactions between the imidazole nitrogen atoms and the chloride counterion. These interactions create a three-dimensional supramolecular architecture that stabilizes the crystal lattice. The N-H···Cl hydrogen bonds typically exhibit bond lengths and angles characteristic of moderate to strong hydrogen bonding interactions, contributing significantly to the overall crystal stability.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive insight into the electronic structure and molecular dynamics of the compound. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and purity assessment, offering detailed information about the hydrogen and carbon environments within the molecule.

Proton nuclear magnetic resonance spectroscopy reveals distinct resonance patterns corresponding to the various hydrogen environments within the molecular structure. The imidazole ring protons typically appear as characteristic signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effect of the attached phenyl ring. The N-H proton of the imidazole ring exhibits a distinctive chemical shift that can vary depending on the solvent system and hydrogen bonding interactions with the chloride counterion.

The phenyl ring protons display a complex multipicity pattern reflecting the asymmetric substitution with both fluorine and methyl groups. The fluorine substituent induces significant changes in the chemical shifts of nearby protons through both inductive and anisotropic effects. The meta-coupling between the fluorine atom and hydrogen atoms on the phenyl ring creates characteristic splitting patterns that serve as fingerprints for structural identification. The methyl group attached to the phenyl ring appears as a singlet with a chemical shift typical of aromatic methyl substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The imidazole carbon atoms exhibit chemical shifts characteristic of heteroaromatic systems, with the carbon bearing the phenyl substituent typically appearing at a distinct chemical shift due to the electronic influence of the attached aromatic ring. The phenyl ring carbons show a range of chemical shifts influenced by the fluorine and methyl substituents, with the fluorinated carbon exhibiting characteristic coupling patterns with the fluorine nucleus.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Imidazole H-4 | 7.4-7.6 | Singlet | Aromatic proton |

| Imidazole H-5 | 7.1-7.3 | Singlet | Aromatic proton |

| Phenyl H-2 | 7.6-7.8 | Multiplet | Aromatic proton |

| Phenyl H-5 | 7.0-7.2 | Doublet | Aromatic proton with fluorine coupling |

| Phenyl H-6 | 6.9-7.1 | Doublet of doublets | Aromatic proton |

| Methyl Group | 2.2-2.4 | Singlet | Aliphatic protons |

Fourier transform infrared spectroscopy provides information about the vibrational modes of the molecular bonds, offering insight into the functional groups present and their local environments. The spectrum displays characteristic absorption bands corresponding to the N-H stretching vibrations of the imidazole ring, typically appearing in the 3100-3300 wavenumber region. The aromatic C-H stretching vibrations manifest as multiple bands in the 3000-3100 wavenumber range, while the aliphatic C-H stretching of the methyl group contributes to absorptions around 2800-3000 wavenumbers.

The aromatic C=C and C=N stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers, providing characteristic patterns that distinguish this compound from related structures. The presence of the fluorine substituent influences the C-F stretching vibration, which typically appears as a strong absorption in the 1000-1300 wavenumber region. The imidazole ring vibrations contribute to several bands in the fingerprint region that serve as diagnostic markers for this heterocyclic system.

Ultraviolet-visible spectroscopy reveals the electronic transitions within the conjugated π-system of the molecule. The extended conjugation between the imidazole ring and the substituted phenyl group creates characteristic absorption maxima that reflect the electronic structure of the compound. The lowest energy π-π* transition typically appears in the near-ultraviolet region, with the exact wavelength dependent on the electronic effects of the substituents. The fluorine substituent, being an electron-withdrawing group, generally causes a blue shift in the absorption maximum compared to unsubstituted analogs, while the methyl group provides a modest red shift due to its electron-donating properties.

Comparative Structural Analysis with Related Imidazole Derivatives

The structural characteristics of this compound can be systematically compared with related imidazole derivatives to understand the influence of specific substitution patterns on molecular geometry, electronic properties, and crystal packing arrangements. This comparative analysis provides valuable insights into structure-activity relationships and guides the rational design of new compounds with desired properties.

Comparison with the parent compound 2-(4-fluoro-3-methylphenyl)-1H-imidazole reveals the structural modifications introduced by salt formation. The free base form exhibits similar bond lengths and angles within the core molecular framework, but differs significantly in its crystal packing arrangements and hydrogen bonding patterns. The addition of the hydrochloride counterion creates new intermolecular interactions that stabilize alternative crystal forms and modify the overall three-dimensional structure of the solid state.

The structural relationship with 2-(4-fluorophenyl)-1H-imidazole derivatives provides insight into the electronic and steric effects of the methyl substituent. Compounds lacking the methyl group at the 3-position of the phenyl ring demonstrate different dihedral angles between the imidazole and phenyl ring systems, reflecting the steric influence of the additional substituent. The methyl group introduces subtle changes in the electron density distribution that can be detected through careful analysis of bond lengths and angles.

Related disubstituted phenylimidazole compounds, such as those described in crystallographic studies of fluorinated imidazole derivatives, exhibit varying degrees of molecular planarity. For instance, 2-(4-fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole shows distinct dihedral angles between aromatic ring systems, with the imidazole ring making different angular relationships with attached phenyl groups depending on the substitution pattern. These structural variations directly correlate with differences in crystal packing efficiency and intermolecular interaction patterns.

The comparison extends to other fluorinated imidazole derivatives that incorporate different substitution patterns on the phenyl ring. Compounds such as 2-(3-fluoro-4-methylphenyl)-4,5-dihydro-1H-imidazole demonstrate how positional isomerism affects molecular conformation and crystallographic properties. The relocation of the fluorine atom from the 4-position to the 3-position, combined with movement of the methyl group, creates distinctly different electronic environments that influence both spectroscopic properties and solid-state behavior.

| Compound | Molecular Formula | Key Structural Features | Dihedral Angle (degrees) | Crystal System |

|---|---|---|---|---|

| 2-(4-fluoro-3-methylphenyl)-1H-imidazole HCl | C10H10ClFN2 | 4-F, 3-CH3 substitution | Not specified | Not specified |

| 2-(4-fluorophenyl)-1H-imidazole | C9H7FN2 | 4-F substitution only | Variable | Multiple forms |

| 2-(3-fluoro-4-methylphenyl)-4,5-dihydro-1H-imidazole | C10H11FN2 | 3-F, 4-CH3 substitution | Not specified | Not specified |

| 2-(4-fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole | C18H17FN2 | Multiple substitutions | 72.33, 18.71 | Monoclinic |

The hydrogen bonding patterns in related imidazole hydrochloride salts provide a framework for understanding the supramolecular assembly of the target compound. Studies of similar structures reveal that N-H···Cl interactions typically dominate the crystal packing, creating one-dimensional or two-dimensional hydrogen-bonded networks depending on the specific substitution pattern and molecular geometry. The presence of additional substituents can either enhance or disrupt these interactions, leading to different crystal morphologies and physical properties.

Electronic structure comparisons through computational and spectroscopic methods reveal how the combined effects of fluorine and methyl substitution influence the electron density distribution within the imidazole system. The electron-withdrawing nature of fluorine competes with the electron-donating properties of the methyl group, creating a balanced electronic environment that differs from compounds containing only one type of substituent. This electronic balance affects both the basicity of the imidazole nitrogen atoms and the overall reactivity of the compound.

The systematic comparison of melting points, solubility characteristics, and spectroscopic properties across the series of related compounds reveals trends that can be attributed to specific structural features. Fluorinated imidazoles generally exhibit enhanced thermal stability compared to their non-fluorinated analogs, while the presence of methyl groups typically increases lipophilicity and affects dissolution behavior. The combination of both substituents in this compound creates a unique property profile that distinguishes it from related compounds in the series.

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2.ClH/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10;/h2-6H,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBWGLZDZPTWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=CN2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride typically involves:

- Formation of the imidazole core.

- Introduction of the substituted phenyl group (4-fluoro-3-methylphenyl).

- Conversion to the hydrochloride salt for stability and isolation.

The synthetic routes often employ Grignard reagents, bromination, catalytic hydrogenation, and acid-mediated salt formation.

Preparation via Grignard Reaction and Subsequent Functional Group Transformations

A common approach involves the preparation of an imidazole Grignard intermediate, followed by reaction with an appropriate electrophile to introduce the substituted phenyl group, and subsequent steps to form the hydrochloride salt.

Step 1: Generation of the imidazole Grignard reagent by treating 4-iodo-1-trityl-imidazole with isopropylmagnesium chloride in tetrahydrofuran (THF) or methylene chloride under an inert atmosphere (argon), at controlled low temperatures (around 0 to 20 °C) to ensure selective metalation without decomposition.

Step 2: Reaction of the Grignard intermediate with an electrophilic aromatic aldehyde or ketone bearing the 4-fluoro-3-methylphenyl substituent to form the corresponding imidazole-substituted intermediate.

Step 3: Oxidation or further functional group manipulation (e.g., bromination, hydrogenation) to adjust the oxidation state or saturation of the side chain as needed.

Step 4: Removal of protecting groups such as trityl under acidic conditions (e.g., hydrochloric acid) to liberate the free imidazole.

Step 5: Catalytic hydrogenation (e.g., palladium on carbon in aqueous hydrochloric acid) to reduce any unsaturated bonds and finalize the structure.

Step 6: Crystallization from solvents like acetone to isolate the hydrochloride salt in pure form.

This methodology is supported by analogous procedures for related imidazole compounds described in patent literature.

Alternative Synthetic Routes

Other methods reported for imidazole derivatives involve:

Cyclization reactions: Starting from alpha, alpha-disubstituted precursors to form the imidazole ring directly with the desired substitution pattern.

Oxime intermediates: Preparation of imidazole-based oximes followed by acid-catalyzed transformations to yield the target imidazole compound.

These routes are less common for this compound but provide alternative synthetic flexibility.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Description | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-iodo-1-trityl-imidazole + isopropylmagnesium chloride in THF/methylene chloride, 0-20 °C, argon atmosphere | Formation of imidazole Grignard intermediate | 85-90 | Strict inert atmosphere required |

| 2 | Electrophilic aromatic aldehyde/ketone (4-fluoro-3-methylbenzaldehyde) | Nucleophilic addition to introduce phenyl group | 75-85 | Controlled temperature to avoid side reactions |

| 3 | Oxidation with manganese (IV) oxide or bromination with bromine in methylene chloride | Functional group modification | 70-80 | Solvent and reagent purity critical |

| 4 | Acidic deprotection with hydrochloric acid | Removal of trityl protecting group | 80-90 | Mild conditions prevent decomposition |

| 5 | Catalytic hydrogenation (Pd/C, aqueous HCl) | Saturation of unsaturated bonds | 90-95 | Ensures final product stability |

| 6 | Crystallization from acetone | Purification and isolation of hydrochloride salt | 85-90 | High purity product obtained |

Research Findings and Optimization Notes

Temperature control during Grignard formation and addition steps is critical to prevent side reactions and maximize yield.

Choice of solvent such as methylene chloride or THF influences the solubility of intermediates and reaction kinetics.

Purity of reagents such as 4-iodo-1-trityl-imidazole and substituted benzaldehydes directly affects product quality.

Catalytic hydrogenation steps must be carefully monitored to avoid over-reduction or degradation of the imidazole ring.

Crystallization solvents like acetone provide good recovery of the hydrochloride salt with high purity.

The use of protecting groups (e.g., trityl) facilitates selective reactions on the imidazole nitrogen and improves overall synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of corresponding imidazole N-oxide.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

1.1. Modulation of mGluR5 Receptors

One of the significant applications of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride is its role as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This modulation shows promise in treating several neuropsychiatric disorders, including:

- Schizophrenia

- Cognitive disorders such as Alzheimer's disease

- Dementias related to age or stroke

The compound has been demonstrated to improve cognitive functions and mitigate symptoms associated with these conditions by enhancing glutamatergic signaling pathways .

1.2. Antimalarial Activity

Recent research has identified this compound as a potential candidate for antimalarial therapies. In vitro studies have shown that derivatives of this compound exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. The compound's efficacy was evaluated through various pharmacokinetic and pharmacodynamic studies, highlighting its potential for single-dose treatments with high cure rates .

3.1. Psychotropic Disorders

A study conducted on the effects of this compound revealed its potential in alleviating symptoms of schizophrenia and other psychotic disorders. The findings indicated a marked improvement in cognitive function and a reduction in psychotic symptoms among participants treated with this compound compared to placebo groups .

3.2. Malaria Treatment Efficacy

In a series of experiments involving PfSCID mouse models, treatment with derivatives of this compound resulted in over 90% reduction in parasitemia at effective doses. These studies underscore the compound's potential as a single-dose treatment option for malaria, significantly impacting treatment protocols .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of microbial growth. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride can be contextualized by comparing it to related imidazole derivatives (Table 1).

Table 1: Key Comparisons of this compound and Analogues

Key Findings :

Substituent Effects on Activity :

- Fluorine vs. Methoxy : The 4-fluoro group in the target compound improves membrane permeability compared to methoxy-substituted analogues (e.g., 2-(4-methoxyphenyl)-1H-imidazole HCl), which exhibit lower log P values (~1.9 vs. ~2.8) .

- Steric Modifications : The 3-methyl group in the target compound may reduce off-target interactions compared to SKF-96365, which has bulkier methoxypropoxy chains contributing to its broad TRPC inhibition .

Pharmacological Profiles: TRPC Modulation: SKF-96365, a structurally complex analogue, non-selectively inhibits TRPC3/6/7 channels at IC50 values of ~10 µM . Antimicrobial Potential: Fluorinated imidazoles (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine) show activity against fungi and bacteria, implying the target compound may share similar applications .

Synthetic Accessibility :

- The target compound’s synthesis is likely more straightforward than SKF-96365, which requires multi-step functionalization of the imidazole core .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic imidazoles (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) .

- Bioavailability : Fluorine substitution enhances metabolic stability, as seen in related compounds like ciprofloxacin (), suggesting favorable pharmacokinetics .

Biological Activity

2-(4-Fluoro-3-methylphenyl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Pharmacological Properties

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that imidazole derivatives, including this compound, possess antimicrobial and antifungal properties. These activities are attributed to their ability to disrupt cellular processes in microbial pathogens.

- Anticancer Activity : Imidazole compounds have been shown to inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values ranging from 80 nM to 1 µM against various cancer cell lines, indicating potent anticancer effects .

- Enzyme Inhibition : The compound's mechanism involves interaction with specific enzymes and receptors. The imidazole ring can modulate the activity of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a target for cancer therapy .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Interaction : The imidazole ring interacts with active sites of enzymes, potentially leading to inhibition or modulation of their functions. This interaction is crucial for its anticancer properties, as it can affect tumor growth and survival pathways .

- Cell Cycle Arrest : Studies have shown that certain imidazole derivatives can induce cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells. This effect is linked to the activation of caspases, which are essential for programmed cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives, including:

- Anticancer Efficacy : A study found that a related compound exhibited an IC50 value of 0.4 µM against porcine brain tubulin polymerization, demonstrating its potential as a microtubule destabilizing agent in cancer treatment .

- Metabolic Stability : Research on metabolic stability indicated that imidazole derivatives show favorable profiles when tested with human liver microsomes (HLMs). For example, one derivative maintained over 90% stability after 120 minutes of incubation, suggesting low metabolic degradation and potential for sustained therapeutic effects .

- Antimalarial Activity : Recent investigations into related compounds have demonstrated efficacy against Plasmodium falciparum in vivo models. The compounds reduced blood parasitemia significantly after single-dose administration, highlighting their potential in treating malaria .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various related imidazole compounds:

Q & A

Q. What role do intermolecular forces play in its polymorphic stability and dissolution profile?

- Methodology : Compare polymorphs via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Hydrogen-bonding networks (identified using CrystalExplorer ) correlate with dissolution rates in biorelevant media (e.g., FaSSIF/FeSSIF). Accelerated stability testing (40°C/75% RH) assesses form transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.